![molecular formula C24H23N3O4S B4073328 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4073328.png)
2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide
Overview
Description
2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide, also known as NBDA, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. The compound is a benzamide derivative and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. By inhibiting tubulin polymerization, this compound prevents cancer cells from dividing and growing, leading to their eventual death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide is its potent anticancer activity against various cancer cell lines. Additionally, the compound exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its large-scale production.
Future Directions
There are several future directions for the research and development of 2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide. One potential direction is the investigation of its potential applications in combination therapy with other anticancer drugs. Additionally, the development of novel synthetic routes for the production of this compound may lead to its large-scale production and commercialization. Finally, the investigation of this compound's potential applications in the treatment of various inflammatory disorders may lead to the development of novel therapeutics.
Scientific Research Applications
2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(19-7-3-2-4-8-19)25-24(29)21-9-5-6-10-22(21)26-23(28)16-32-15-18-11-13-20(14-12-18)27(30)31/h2-14,17H,15-16H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYDHDHDOFYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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